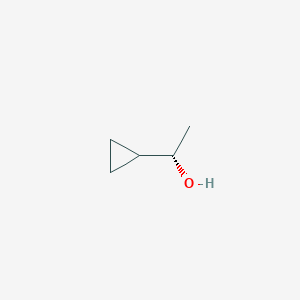

(1S)-1-cyclopropylethan-1-ol

Description

Enantioselective Significance of Cyclopropyl (B3062369) Carbinols in Contemporary Chemistry

Cyclopropyl carbinols, and specifically their enantiomerically pure forms, hold significant value in contemporary chemistry due to the unique structural and reactive properties imparted by the three-membered ring. The inherent ring strain of the cyclopropane (B1198618) motif influences the reactivity of the adjacent carbinol center, and the rigid framework provides a platform for precise stereochemical control. This makes chiral cyclopropyl carbinols sought-after intermediates in the synthesis of a diverse range of biologically active molecules and complex natural products. acs.org

The presence of a chiral center on a cyclopropane ring is a key feature that allows for the construction of stereochemically complex molecules. These chiral building blocks can be strategically employed in asymmetric catalysis and are integral to the synthesis of compounds where specific stereoisomers are required for biological activity. The ability to selectively synthesize one enantiomer over the other is crucial, as different enantiomers of a molecule can exhibit vastly different physiological effects.

Position of (1S)-1-cyclopropylethan-1-ol within the Context of Chiral Small Ring Systems

This compound is a specific chiral secondary alcohol that exemplifies the utility of small ring systems in organic synthesis. Its structure, containing a cyclopropane ring directly bonded to a stereogenic carbon bearing a hydroxyl group, makes it a valuable chiral building block. The "(1S)" designation specifies the absolute configuration at this stereocenter, which is crucial for its application in asymmetric synthesis.

The molecule's hydroxyl group serves as a versatile functional handle, allowing for a variety of chemical transformations to build more complex structures. The cyclopropane ring itself introduces significant ring strain, which not only influences the molecule's reactivity but also its physicochemical properties, such as increased volatility compared to its non-cyclic counterparts. This unique combination of chirality and ring strain makes this compound and related chiral cyclopropyl alcohols powerful tools for chemists.

Historical Development and Evolution of Synthetic Methodologies for Chiral Cyclopropyl Alcohols

The synthesis of cyclopropanes has been a topic of interest for chemists for many years, with one of the most foundational methods being the Simmons-Smith cyclopropanation, first reported in the late 1950s. acs.org This reaction involves the use of an organozinc carbenoid to convert alkenes into cyclopropanes. acs.org Over the years, significant advancements have been made to this and other methodologies to achieve higher levels of stereocontrol.

Early methods for producing cyclopropanols included the reaction of epichlorohydrins with magnesium bromide followed by treatment with a Grignard reagent and ferric chloride, and the hydrolysis of cyclopropyl acetates. pitt.edu The first synthesis of the parent cyclopropanol (B106826) was reported in 1942. pitt.edu

The development of catalytic asymmetric methods has been a major focus in more recent times. acs.org A significant challenge has been the development of catalytic asymmetric Simmons-Smith reactions with broad applicability. acs.org To overcome some of these limitations, tandem reaction strategies have been developed. These one-pot procedures allow for sequential transformations without the need to isolate intermediates, which maximizes yield and efficiency. acs.orgnih.gov

Modern approaches often involve the asymmetric addition of organozinc reagents to aldehydes to create chiral allylic alkoxide intermediates. acs.org These intermediates then undergo a directed cyclopropanation to produce the desired chiral cyclopropyl alcohol with high levels of enantio- and diastereoselectivity. acs.orgorgsyn.org Researchers have also developed methods for the synthesis of variously substituted cyclopropyl alcohols, including those with halogen substitutions. orgsyn.org The enzymatic reduction of prochiral ketones, such as using alcohol dehydrogenases, has also proven to be an effective method for producing enantiomerically pure cyclopropyl alcohols like this compound.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKVKJZXOBFLRY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55637-37-1 | |

| Record name | (1S)-1-cyclopropylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Stereoselective Synthetic Methodologies for 1s 1 Cyclopropylethan 1 Ol

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers an efficient and atom-economical route to chiral molecules. By employing a small amount of a chiral catalyst, large quantities of an enantiomerically enriched product can be obtained. The primary precursor for these syntheses is the prochiral cyclopropyl (B3062369) methyl ketone.

Enantioselective Reduction of Prochiral Ketone Precursors

The most direct method for synthesizing (1S)-1-cyclopropylethan-1-ol is the enantioselective reduction of cyclopropyl methyl ketone. This transformation can be achieved using various catalytic systems, which are designed to selectively deliver a hydride to one face of the ketone, leading to the desired (S)-enantiomer.

Hydrosilylation, a process involving the addition of a silicon hydride across the carbonyl double bond followed by hydrolysis, has been shown to be effective. Rhodium complexes with chiral N-heterocyclic carbene ligands have been utilized for the hydrosilylation of cyclopropyl methyl ketone, achieving an enantiomeric excess (ee) of 81%. nih.gov

Another approach involves the use of borane (B79455) reagents in the presence of a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of prochiral ketones. researchgate.net While specific data for cyclopropyl methyl ketone using this exact named method is not detailed in the provided results, the general applicability of such systems is widely recognized in organic synthesis.

Asymmetric Hydrogenation and Transfer Hydrogenation Strategies

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones. These methods utilize transition metal catalysts, typically ruthenium, rhodium, or iridium, coordinated to chiral ligands.

Asymmetric Hydrogenation: Ruthenium complexes containing chiral diphosphine ligands, such as BINAP derivatives, in combination with chiral diamine ligands have demonstrated broad applicability in the asymmetric hydrogenation of various ketones. nih.govdatapdf.com For instance, the use of a RuCl2(xylbinap)(1,2-diamine) precatalyst has been reported for the hydrogenation of cyclopropyl methyl ketone, highlighting the importance of matching the chiral ligand to the substrate to achieve high enantioselectivity. datapdf.com The modification of these ligands, for example by using 3,5-xylyl groups (XylBINAP), can enhance the enantiomeric excess for many substrates. datapdf.com

Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) as the hydrogen source. Manganese complexes with chiral oxamide (B166460) ligands have been investigated for the ATH of cyclopropyl methyl ketone. thieme-connect.de While this particular system provided the desired alcohol with a modest yield and enantioselectivity (46% yield, 59% ee), it underscores the ongoing research into developing more efficient catalysts based on earth-abundant metals. thieme-connect.de

A summary of representative catalytic systems for the reduction of cyclopropyl methyl ketone is presented below.

| Catalytic System | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Rhodium-N-heterocyclic carbene | Hydrosilylation | 81% | nih.gov |

| RuCl2(xylbinap)(1,2-diamine) | Asymmetric Hydrogenation | Not specified | datapdf.com |

| Manganese-chiral oxamide | Asymmetric Transfer Hydrogenation | 59% | thieme-connect.de |

Chiral Ligand-Mediated Reactions

The success of catalytic asymmetric reductions is critically dependent on the design of the chiral ligand. oup.com The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

For the reduction of cyclopropyl methyl ketone and its analogs, various chiral ligands have been developed. These include:

Phosphine (B1218219) Ligands: Axially chiral biaryl phosphines like BINAP and its derivatives (e.g., XylBINAP) are among the most successful ligands for ruthenium-catalyzed asymmetric hydrogenation. nih.govdatapdf.com

Diamine Ligands: Chiral 1,2-diamines are often used in conjunction with phosphine ligands in ruthenium catalysts to enhance both reactivity and enantioselectivity. datapdf.com

N,N'-Dioxide Ligands: Chiral N,N'-dioxide ligands complexed with scandium(III) have been used in the kinetic resolution of cyclopropyl ketones through ring-opening reactions, demonstrating their potential to create chiral environments suitable for reactions involving this class of compounds. oup.comresearchgate.net

The choice of ligand is crucial and is often tailored to the specific substrate and reaction conditions to maximize enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

An alternative strategy to catalytic methods is the use of a chiral auxiliary. york.ac.uk This approach involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction. The auxiliary is then removed to yield the enantiomerically enriched product. wikipedia.org

Diastereoselective Approaches Employing Established Chiral Auxiliaries (e.g., Evans Auxiliary)

Evans oxazolidinone auxiliaries are widely used in asymmetric synthesis to control the stereochemistry of various transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a substrate would be prepared by attaching the auxiliary to a suitable precursor. The chiral auxiliary then sterically directs the approach of a reagent to one face of the molecule. nih.gov

For example, an N-acyl oxazolidinone derived from a cyclopropyl precursor could undergo a diastereoselective reaction. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, leading to a highly diastereoselective outcome. youtube.comuwindsor.ca While the direct synthesis of this compound using an Evans auxiliary is not explicitly detailed in the search results, the principles of this methodology are well-established and applicable. researchgate.net

Auxiliary Removal and Chiral Purity Maintenance

A critical step in this synthetic strategy is the removal of the chiral auxiliary. wikipedia.org This must be accomplished under mild conditions to avoid racemization or decomposition of the desired chiral product. researchgate.net For N-acyl oxazolidinone auxiliaries, cleavage can be achieved using various reagents, such as lithium hydroperoxide (LiOOH), to afford the corresponding carboxylic acid, which can then be converted to the desired alcohol. publish.csiro.au The conditions for removal are chosen to ensure the integrity of the newly formed stereocenter. publish.csiro.au

Organometallic Reagent-Based Stereoselective Synthesis

The construction of the chiral center in this compound through organometallic additions to the prochiral ketone, acetylcyclopropane, represents a significant strategy in asymmetric synthesis. These methods rely on the use of chiral ligands, auxiliaries, or catalysts to control the stereochemical outcome of the carbon-carbon bond formation.

Samarium Iodide-Mediated Asymmetric Barbier Reactions and Related Reductions

Samarium(II) iodide (SmI₂) has emerged as a powerful and versatile single-electron transfer reagent in organic synthesis, capable of promoting a variety of transformations, including Barbier-type reactions. In the context of synthesizing this compound, an asymmetric SmI₂-mediated Barbier reaction would involve the coupling of an electrophile with a suitable precursor in the presence of a chiral ligand. While direct examples for the synthesis of this compound are not extensively documented in readily available literature, the principles of asymmetric induction in SmI₂-mediated reactions are well-established.

The general approach involves the in-situ formation of an organosamarium species that adds to a carbonyl group. The stereoselectivity is typically induced by a chiral ligand that coordinates to the samarium ion, creating a chiral environment that directs the approach of the reactants.

A related application of samarium iodide is in stereoselective reductions of ketones. The reduction of a ketone to a secondary alcohol can be achieved with high diastereoselectivity when a nearby chiral center is present, or with high enantioselectivity when a chiral proton source or ligand is employed. For instance, SmI₂-mediated stereoselective reduction of ketones has been a key step in the total synthesis of complex natural products, where the stereochemistry is controlled by the substrate or chiral additives.

| Precursor | Reagent System | Chiral Influence | Product | Diastereomeric/Enantiomeric Excess |

| Acetylcyclopropane & Methyl Iodide | SmI₂ / Chiral Ligand | Chiral Ligand | This compound | Not Reported |

| Chiral Ketone Precursor | SmI₂ / Achiral Proton Source | Substrate Control | Diastereomerically enriched alcohol | High de |

Stereocontrolled Grignard and Organolithium Reagent Additions

The addition of Grignard and organolithium reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Achieving stereocontrol in these additions to produce this compound from acetylcyclopropane can be accomplished through several strategies, primarily involving the use of chiral ligands or auxiliaries.

One effective method is the use of a chiral ligand that complexes with the organometallic reagent, thereby creating a chiral nucleophile that adds enantioselectively to the ketone. For example, the copper-catalyzed asymmetric addition of Grignard reagents to aryl alkyl ketones has been shown to proceed with high enantioselectivity in the presence of chiral ligands. A similar approach could be envisioned for the addition of a methyl Grignard or methyllithium (B1224462) reagent to acetylcyclopropane.

Another strategy involves the use of a chiral auxiliary attached to the ketone substrate. However, for a small and simple substrate like acetylcyclopropane, this approach is less common. More relevant is the use of chiral additives that can influence the stereochemical course of the reaction.

A study on the asymmetric nucleophilic addition of aryl aldehyde hydrazones to simple ketones, including acetylcyclopropane, catalyzed by a chiral ruthenium complex in combination with an achiral phosphine ligand, has demonstrated the potential for high enantioselectivity (up to 88% ee for the acetylcyclopropane adduct). This "umpolung" strategy, where the aldehyde is used as a latent carbanion equivalent, showcases a modern approach to achieving enantioselective additions to ketones.

| Ketone | Organometallic Reagent | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (ee) |

| Acetylcyclopropane | Aryl Aldehyde Hydrazone / Reducing Agent | Chiral Ruthenium Complex / Ph₂P(2-furyl) | Chiral Tertiary Alcohol | 88% |

Reformatsky-Type Reactions in Asymmetric Synthesis

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. researchgate.net Asymmetric versions of this reaction have been developed using chiral ligands or auxiliaries to control the stereochemistry of the newly formed chiral center. bath.ac.ukresearchgate.netmdpi.com

While the classic Reformatsky reaction is primarily used to synthesize β-hydroxy esters, its principles can be extended to the synthesis of chiral alcohols. An asymmetric Reformatsky-type reaction for the synthesis of this compound would likely involve the reaction of a methyl-containing organozinc reagent (or a precursor that generates it in situ) with acetylcyclopropane in the presence of a chiral ligand.

The development of catalytic enantioselective Reformatsky reactions has expanded the scope of this transformation. researchgate.net For instance, chiral amino alcohols and their derivatives have been successfully employed as ligands to induce enantioselectivity in the addition of organozinc reagents to aldehydes and ketones. nih.gov The reaction of ethyl iodoacetate with ketones in the presence of dimethylzinc (B1204448) and a chiral salen-manganese complex has also been reported to proceed with moderate enantioselectivity. researchgate.net

Although a direct application to the synthesis of this compound is not prominently featured in the literature, the existing methodologies for asymmetric Reformatsky-type reactions provide a viable conceptual framework.

| Carbonyl Compound | Reformatsky Reagent | Chiral Ligand | Product Type | Enantiomeric Excess (ee) |

| Aldehydes/Ketones | Ethyl bromoacetate (B1195939) / Zinc | Chiral Amino Alcohols | β-hydroxy esters | up to 67% |

| Aldehydes | Ethyl iodoacetate / Diethylzinc | Chiral β-amino alcohols | β-hydroxy esters | 60-63% |

| Ketones | Ethyl iodoacetate / Dimethylzinc | Chiral [MnCl(salen)] complex | β-hydroxy esters | Moderate |

Biocatalytic and Enzymatic Routes to Enantiopure this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. The use of whole microorganisms or isolated enzymes for the synthesis of this compound has been demonstrated to be highly effective.

Enantioselective Bioreductions by Microorganisms or Enzymes

The enantioselective reduction of the prochiral ketone, acetylcyclopropane (also known as cyclopropyl methyl ketone), is a direct and efficient route to this compound. This transformation is often catalyzed by alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which are enzymes that utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group. thieme-connect.de

A notable example is the use of alcohol dehydrogenases from Lactobacillus brevis. These enzymes have been shown to catalyze the enantioselective reduction of 1-cyclopropylethanone to this compound with an excellent enantiomeric excess of over 99% and a yield of 78%. The reaction is typically performed under mild conditions, such as at a pH of 7.0 and a temperature of 30°C. A cofactor regeneration system, often using glucose dehydrogenase, is employed to recycle the expensive NADPH cofactor.

The substrate scope of many ketoreductases is broad, and they have been shown to be effective in the reduction of ketones with bulky alkyl groups, including cyclopropyl moieties. mdpi.com

| Substrate | Biocatalyst | Cofactor Regeneration | Reaction Conditions | Yield | Enantiomeric Excess (ee) |

| 1-Cyclopropylethanone | Alcohol Dehydrogenases from Lactobacillus brevis | Glucose Dehydrogenase | pH 7.0, 30°C, 24 hours | 78% | >99% for (1S)-enantiomer |

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of this compound, this involves the selective reaction of one enantiomer of racemic 1-cyclopropylethan-1-ol, leaving the other enantiomer unreacted and thus enriched.

A highly effective method for the kinetic resolution of racemic 1-cyclopropylethan-1-ol is lipase-catalyzed acetylation. Lipases are enzymes that can catalyze the enantioselective acylation of alcohols. For instance, the use of Candida antarctica lipase (B570770) B (CAL-B) with vinyl acetate (B1210297) as the acyl donor has been reported to achieve a 98% enantiomeric excess for the unreacted this compound. The reaction is typically carried out at 30°C for 48 hours, with a conversion of 50%, which is the theoretical maximum for a kinetic resolution.

| Substrate | Biocatalyst | Acyl Donor | Reaction Conditions | Conversion | Enantiomeric Excess (ee) of (1S)-enantiomer |

| Racemic 1-cyclopropylethan-1-ol | Candida antarctica lipase B (CAL-B) | Vinyl Acetate | 30°C, 48 hours | 50% | 98% |

Mechanistic Investigations and Stereochemical Transformations Involving 1s 1 Cyclopropylethan 1 Ol

Elucidation of Stereoselective Reaction Pathways and Transition States

The stereochemistry of (1S)-1-cyclopropylethan-1-ol plays a crucial role in directing the outcomes of various chemical transformations. The asymmetric reduction of 1-cyclopropylethanone to this compound is a well-studied method for accessing this chiral alcohol. Catalytic systems, such as those employing Ruthenium-BINAP complexes, have demonstrated high enantioselectivity. For instance, the use of (S)-BINAP-RuCl₂ can achieve enantiomeric excesses (ee) of 88–92%. Even higher selectivity is attainable through enzymatic reductions. Alcohol dehydrogenases (ADHs) from organisms like Lactobacillus brevis can catalyze the reduction of 1-cyclopropylethanone to furnish this compound with over 99% ee.

The stereocenter of this compound can influence the stereochemical course of subsequent reactions. For example, in Mitsunobu reactions, the alcohol can be converted to esters or ethers with retention of its stereochemistry. Computational studies, often employed alongside experimental work, help to elucidate the transition states of these reactions, providing insights into the factors governing stereoselectivity.

Studies on Stereochemical Retention, Inversion, and Racemization Pathways

Maintaining or altering the stereochemical integrity of this compound is a key consideration in its synthetic applications. Several reactions have been investigated to understand the pathways leading to retention, inversion, or racemization at the chiral center.

Nucleophilic substitution reactions at the stereogenic carbon can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile and leaving group. For instance, conversion of the hydroxyl group to a good leaving group, such as a tosylate, can facilitate SN2 reactions that typically proceed with inversion of stereochemistry.

In contrast, certain rearrangements may proceed with retention of configuration. The stereochemical outcome is often dictated by the mechanism of the reaction, with concerted pericyclic reactions often exhibiting high stereospecificity.

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety in Carbinol Derivatives

The strained cyclopropane (B1198618) ring in derivatives of this compound is susceptible to ring-opening reactions under various conditions, including radical, nucleophilic, and electrophilic induction.

Radical-Mediated Ring-Opening: The hydroxyl group can facilitate radical formation. For example, under oxidative conditions, an oxygen-centered radical can be generated, which then triggers the opening of the adjacent cyclopropane ring. smolecule.com This process has been observed in reactions involving persulfate or silver(I) catalysts, which generate a cyclopropoxy radical that subsequently undergoes ring-opening. smolecule.com Radical clock experiments using cyclopropyl-containing alcohols have been employed to demonstrate the involvement of radical intermediates in certain reactions. d-nb.info For instance, the reaction of 1-cyclopropylethan-1-ol under specific photolytic conditions can lead to ring-opened products, confirming the formation of a ketyl radical intermediate. d-nb.info

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to ring cleavage. smolecule.com The regioselectivity of this attack is influenced by steric and electronic factors. For example, Grignard reagents can attack the less substituted carbon of the cyclopropane ring. smolecule.com

Electrophilic and Lewis Acid-Catalyzed Ring-Opening: Lewis acids can activate the cyclopropylmethylidene (CPMD) moiety in derivatives of carbohydrates, leading to regioselective ring-opening. For instance, trimethylaluminum (B3029685) can open a 4,6-O-CPMD group to give a 1-cyclopropylethyl (CPE) ether at the C4 position. tandfonline.com

A notable application of ring-opening is the synthesis of thiophene (B33073) aldehydes from cyclopropyl ethanol (B145695) derivatives. rsc.orgrsc.org In a one-pot procedure, reaction with potassium sulfide (B99878) in DMSO leads to the formation of thiophenes through a process that involves C-C bond cleavage. rsc.orgrsc.org

Pericyclic and Rearrangement Reactions of this compound Scaffolds

The structural framework of this compound is amenable to various pericyclic reactions and rearrangements, which are often concerted processes with well-defined stereochemical outcomes. msu.eduwikipedia.orgebsco.comlibretexts.org These reactions are valuable for constructing more complex molecular architectures.

One of the most significant rearrangements involving a cyclopropane ring adjacent to a vinyl group is the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org This thermally or photochemically induced reaction proceeds through a smolecule.comrsc.org-sigmatropic shift to expand the three-membered ring into a five-membered ring. wikipedia.orgacs.org The pyrolysis of 1-cyclopropylethyl acetate (B1210297), a derivative of 1-cyclopropylethanol, yields cyclopentene (B43876) along with other products. researchgate.net

The Cloke-Wilson rearrangement is another important transformation where cyclopropyl carbonyl compounds rearrange to form dihydrofurans. rsc.org This rearrangement can be catalyzed by acids and has been developed into enantioselective variants using chiral catalysts. rsc.org

Functional Group Interconversions with Preservation of Stereointegrity

A key aspect of utilizing this compound in synthesis is the ability to perform functional group interconversions while preserving the stereochemistry at the C1 position.

Oxidation and Reduction: The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclopropylethanone, using various oxidizing agents. Conversely, as mentioned earlier, the ketone can be stereoselectively reduced back to the (S)-alcohol.

Substitution Reactions: The hydroxyl group can be converted into other functional groups. For example, it can be transformed into a leaving group to facilitate nucleophilic substitution. It can also participate in Mitsunobu reactions to form ethers and esters with retention of configuration. escholarship.org

Applications of 1s 1 Cyclopropylethan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Asymmetric Synthesis of Biologically Active Molecules and Natural Products

The incorporation of the (1S)-1-cyclopropylethan-1-ol moiety into biologically active molecules and natural products is an area of synthetic interest. The cyclopropyl (B3062369) group can impart unique conformational constraints and metabolic stability to a molecule, while the chiral hydroxyl group provides a handle for further stereocontrolled transformations. Although specific, publicly documented examples of its direct use in the total synthesis of complex natural products are not widely available, its structural motifs are present in various bioactive compounds. The principles of asymmetric synthesis suggest that chiral alcohols like this compound are fundamental for building complex stereochemistries.

Precursor for the Preparation of Chiral Pharmaceuticals and Agrochemicals

Chiral alcohols are crucial intermediates in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule often dictates its efficacy and safety. nih.gov this compound serves as a potential precursor for active pharmaceutical ingredients (APIs) and agrochemicals that contain a chiral cyclopropylethanol fragment. The development of enantiomerically pure drugs is a significant focus in modern medicine to reduce side effects and improve therapeutic indices. nih.gov While specific drugs or pesticides directly synthesized from this compound are not prominently detailed in available literature, the general importance of such chiral building blocks is well-established. google.com

Table 1: Potential Pharmaceutical and Agrochemical Scaffolds Incorporating a Cyclopropylethanol Moiety

| Scaffold Type | Potential Application | Key Structural Feature |

|---|---|---|

| Cyclopropyl-substituted heterocycles | Antiviral, Antifungal | Introduction of a lipophilic and metabolically stable group |

| Chiral esters and ethers | Enzyme inhibitors | Stereospecific interactions with biological targets |

Development of Chiral Ligands and Catalysts Derived from this compound

Chiral alcohols are frequently used as starting materials for the synthesis of chiral ligands, which are essential for asymmetric catalysis. nih.govsigmaaldrich.com These ligands coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a wide range of chemical reactions. This compound could be derivatized to form various types of ligands, such as phosphines, amines, or ethers, where the stereocenter of the alcohol would be key to the ligand's chiral-inducing ability. The development of novel chiral ligands is a continuous effort in organic synthesis to achieve higher efficiency and enantioselectivity in catalytic processes. scilit.comresearchgate.net

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Class | Potential Metal Complex | Application in Asymmetric Catalysis |

|---|---|---|

| Chiral Phosphine (B1218219) Ligands | Rhodium, Palladium | Hydrogenation, Cross-coupling reactions |

| Chiral Amino Alcohols | Boron, Titanium | Reductions, Aldol (B89426) reactions |

Construction of Chiral Polycyclic and Spirocyclic Architectures

The synthesis of complex polycyclic and spirocyclic ring systems is a challenging area of organic chemistry, often requiring precise stereochemical control. nih.govnih.gov Chiral building blocks like this compound can serve as valuable starting points for the construction of these intricate architectures. The cyclopropyl group can participate in various ring-opening and rearrangement reactions, providing pathways to larger ring systems. The chiral center would ensure that these transformations proceed stereoselectively, leading to enantiomerically enriched polycyclic or spirocyclic products. These complex structures are often found in natural products with significant biological activity. mdpi.commdpi.com

Advanced Spectroscopic and Stereochemical Elucidation of 1s 1 Cyclopropylethan 1 Ol

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral GC, Chiral HPLC)

Chiral chromatography is a cornerstone for determining the enantiomeric purity of chiral compounds. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. rsc.orgchromatographyonline.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary modes of chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful method for both analytical and preparative-scale separation of enantiomers. rsc.orgcsfarmacie.cz The selection of an appropriate chiral stationary phase is crucial for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. rsc.org For the analysis of (1S)-1-cyclopropylethan-1-ol, a column like Chiralcel OD-H, which is based on cellulose, can be employed to separate the (S) and (R) enantiomers. The retention times and the area of the corresponding peaks in the chromatogram are used to quantify the enantiomeric excess (ee).

Chiral Gas Chromatography (GC):

Chiral GC is another effective technique for assessing the enantiomeric purity of volatile compounds like this compound. In a documented analysis, chiral GC was used to determine the enantiomeric excess of a product related to 2-cyclopropylethan-1-ol, achieving a result of 99% ee. google.com This demonstrates the high resolving power of chiral GC for this class of compounds.

| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Detection Method | Application |

| Chiral HPLC | Cellulose-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol (B130326) | UV Detector | Quantification of enantiomeric excess (ee) |

| Chiral GC | Cyclodextrin-based | Helium | Flame Ionization Detector (FID) | Determination of high enantiomeric purity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. While standard NMR cannot distinguish between enantiomers, it is invaluable for determining diastereomeric ratios and can be adapted for enantiomeric excess determination through the use of chiral resolving agents. ntu.edu.sglibretexts.org

Determination of Diastereomeric Ratio:

When a chiral molecule contains more than one stereocenter, diastereomers can exist. Unlike enantiomers, diastereomers have different physical properties and, therefore, distinct NMR spectra. libretexts.org By carefully integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, the diastereomeric ratio (d.r.) can be accurately determined. researchgate.netresearchgate.net For complex spectra, two-dimensional NMR techniques like COSY and HSQC can aid in the unambiguous assignment of signals. researchgate.net

Enantiomeric Excess Determination using Chiral Shift Reagents:

To determine the enantiomeric excess of this compound using NMR, a chiral shift reagent is often employed. libretexts.orgfiveable.me These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte. fiveable.me This interaction induces chemical shift differences between the signals of the (S) and (R) enantiomers in the ¹H NMR spectrum, allowing for their integration and the calculation of the enantiomeric excess. libretexts.orgnih.gov

| NMR Technique | Application | Key Parameters | Expected Outcome |

| ¹H NMR | Diastereomeric Ratio (d.r.) Determination | Integration of unique signals for each diastereomer | Ratio of diastereomers in a mixture |

| ¹H NMR with Chiral Shift Reagent | Enantiomeric Excess (ee) Determination | Chemical shift non-equivalence (Δδ) | Separation of enantiomeric signals for quantification |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with circularly polarized light. hebmu.edu.cnkud.ac.in These methods are instrumental in assigning the absolute configuration of a chiral center. hebmu.edu.cnscribd.com

Circular Dichroism (CD):

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn The resulting CD spectrum, a plot of this difference versus wavelength, exhibits positive or negative peaks (Cotton effects) that are characteristic of the molecule's stereochemistry. scribd.com By comparing the experimental CD spectrum of this compound with that of a reference compound of known absolute configuration or with theoretical predictions, the (S) configuration at the stereogenic center can be confirmed. hebmu.edu.cn

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.in An ORD curve that shows both a peak and a trough is known as a Cotton effect curve. The sign of the Cotton effect (positive or negative) is related to the absolute configuration of the molecule. kud.ac.in Similar to CD, the ORD spectrum of this compound can be used to assign its absolute configuration by comparison with known standards. scribd.com

| Technique | Principle | Measurement | Application |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Molar ellipticity [θ] or differential dichroic absorption (Δε) vs. wavelength | Assignment of absolute configuration based on the sign of Cotton effects |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Specific rotation [α] vs. wavelength | Assignment of absolute configuration based on the sign of the Cotton effect curve |

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry

X-ray crystallography is considered the definitive method for determining the absolute stereochemistry of a chiral molecule. soton.ac.uknih.gov Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative.

This can be achieved by reacting the alcohol with a suitable chiral or achiral reagent to form a solid ester or other derivative. Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction pattern provides a three-dimensional electron density map of the molecule, from which the precise spatial arrangement of all atoms can be determined, thus unequivocally establishing the absolute stereochemistry. nih.gov In some cases, the absolute configuration of related compounds has been confirmed using X-ray crystallography, which can provide strong correlative evidence. escholarship.org For instance, the absolute stereochemistry of diastereomers of related cyclopropane-containing compounds has been successfully determined by X-ray crystallography. escholarship.org

| Step | Description | Purpose | Outcome |

| 1. Derivatization | Reaction of this compound to form a solid crystalline derivative. | To obtain a sample suitable for single-crystal X-ray diffraction. | A crystalline solid of the target compound. |

| 2. Crystal Growth | Slow crystallization of the derivative to form a high-quality single crystal. | To produce a crystal that will diffract X-rays effectively. | A single crystal of sufficient size and quality. |

| 3. X-ray Diffraction | Bombardment of the crystal with X-rays and collection of the diffraction data. | To obtain the diffraction pattern of the molecule. | A set of diffraction intensities and angles. |

| 4. Structure Solution and Refinement | Mathematical analysis of the diffraction data to generate an electron density map and refine the atomic positions. | To determine the three-dimensional structure of the molecule. | An unambiguous assignment of the absolute configuration of this compound. |

Computational Chemistry and Theoretical Modeling of 1s 1 Cyclopropylethan 1 Ol

Conformational Analysis and Energy Landscapes of the Chiral Carbinol

The three-dimensional arrangement of atoms in (1S)-1-cyclopropylethan-1-ol, particularly the orientation of the hydroxyl and cyclopropyl (B3062369) groups relative to the chiral center, dictates its physical and chemical behavior. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Early studies in the 1950s, utilizing IR spectroscopy, suggested the presence of intramolecular hydrogen bonding in related structures like cyclopropyl-ethan-1-ol, where the cyclopropane (B1198618) ring acts as a pseudo π-electron system, accepting a proton from the hydroxyl group. rsc.org This interaction significantly influences the conformational preference.

Computational methods, such as those employing molecular mechanics or quantum mechanics, can map the potential energy surface of the molecule as a function of dihedral angles. For this compound, the key rotations are around the C1-C(cyclopropyl) and C1-O bonds. The resulting energy landscape reveals the relative populations of different conformers at a given temperature. The global minimum on this surface corresponds to the most stable conformer, which is often stabilized by a balance of steric and electronic effects, including the aforementioned intramolecular hydrogen bonding.

Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure of molecules like this compound. These calculations provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern reactivity.

DFT calculations, particularly with hybrid functionals like B3LYP, have been widely used to predict various molecular properties with reasonable accuracy. researchgate.net For systems with potential for delocalization errors, such as those involving hyperconjugation, using Hartree-Fock densities (HF-DFT) can improve the accuracy of predictions, especially for torsional barriers. uci.edu The choice of basis set, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), is crucial for obtaining reliable results. rsc.orgresearchgate.net

These calculations can determine properties such as:

Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Electron Density Distribution: Visualizing how electrons are shared between atoms, which can identify regions of high or low electron density susceptible to electrophilic or nucleophilic attack.

Molecular Orbitals: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity.

Table 1: Calculated Electronic Properties of a Representative Chiral Carbinol

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | 1.8 D | B3LYP/6-31G |

| HOMO Energy | -6.5 eV | B3LYP/6-31G |

| LUMO Energy | 1.2 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G |

Note: The data in this table is illustrative and based on typical values for similar small alcohols. Actual calculated values for this compound may vary depending on the specific computational level of theory.

Modeling of Reaction Mechanisms and Transition States for Stereoselective Processes

Computational modeling is instrumental in understanding the mechanisms of stereoselective reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and identify the factors that control stereoselectivity.

For instance, in oxidation or substitution reactions at the chiral center, computational models can help predict whether the reaction will proceed with inversion or retention of configuration. This is achieved by locating the transition state structure for each possible pathway and comparing their activation energies. The pathway with the lower activation energy will be the dominant one.

In stereoselective cyclopropanation reactions, transition-state models are used to explain the observed diastereoselectivity. unl.pt These models consider the steric and electronic interactions between the substrate, the reagent (e.g., a carbenoid), and any directing groups, such as the hydroxyl group in an allylic alcohol. unl.pt The relative energies of the different transition state conformers determine the syn/anti ratio of the cyclopropane products. unl.pt

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this can help assign the observed peaks in the experimental IR spectrum, including the characteristic O-H stretching frequency, which can be sensitive to hydrogen bonding. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These predictions can aid in the structural elucidation and assignment of complex NMR spectra.

Chiroptical Spectroscopy (Circular Dichroism): Time-dependent DFT (TD-DFT) can be used to predict the electronic circular dichroism (ECD) spectrum, which is a powerful technique for determining the absolute configuration of chiral molecules.

Furthermore, computational modeling can be used to study chiral recognition mechanisms. This involves simulating the interaction of this compound with a chiral selector, such as a chiral stationary phase in chromatography or a receptor binding site. By calculating the binding energies of the two enantiomers with the chiral selector, it is possible to predict which enantiomer will bind more strongly, thus providing a basis for enantioseparation.

Future Research Trajectories and Emerging Opportunities for 1s 1 Cyclopropylethan 1 Ol

Sustainable and Green Chemistry Methodologies for its Production

The increasing demand for environmentally friendly chemical processes has spurred research into sustainable methods for synthesizing (1S)-1-cyclopropylethan-1-ol. A significant focus lies in the use of biocatalysts, such as ketoreductases (KREDs), which can convert the corresponding ketone intermediate into the desired chiral alcohol with high selectivity under mild conditions. researchgate.net These enzymatic reductions are often performed in aqueous media, reducing the need for hazardous organic solvents and aligning with the principles of green chemistry. srce.hr

Another avenue being explored is the development of more efficient chemical catalysts that can operate under milder conditions and with lower environmental impact. For instance, methods utilizing sodium borohydride (B1222165) with a Lewis acid catalyst in a polar solvent at low temperatures offer a safer alternative to high-pressure hydrogenations or reactions requiring expensive and flammable reagents. google.compatsnap.com The goal is to develop processes that are not only high-yielding and pure but also economically and environmentally sustainable. google.com

Table 1: Comparison of Production Methods for Cyclopropyl (B3062369) Carbinols

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Biocatalytic Reduction | Ketoreductases (KREDs) | Aqueous medium, mild temperature | High enantioselectivity, environmentally friendly | Enzyme stability and cost can be a factor |

| Chemical Reduction | Sodium borohydride/Lewis acid | Low temperature, normal pressure | Avoids high pressure and flammable gas | Stoichiometric reagents, potential for waste |

| Catalytic Hydrogenation | Ruthenium-BINAP complexes | 50 bar H₂ pressure | High enantioselectivity (88-92% ee) | Requires high-pressure equipment |

Novel Catalytic Systems for Enantioselective Transformations of Related Substrates

The development of novel catalytic systems is crucial for expanding the utility of cyclopropyl carbinols and related substrates. Research is ongoing to discover new catalysts that can achieve high enantioselectivity in various chemical transformations. For example, rhodium(II)-catalyzed cyclopropanation of alkenes with diazoacetates has been used to create related cyclopropyl structures with good stereocontrol. researchgate.net

Furthermore, the use of chiral ligands in conjunction with metal catalysts continues to be a fruitful area of investigation. For instance, copper(I) catalysts have been shown to facilitate enantioselective additions of cyclopropane (B1198618) rings to unsaturated carbonyl compounds, resulting in cyclopentanols with high enantiomeric excess. smolecule.com The design of new chiral ligands that can effectively control the stereochemical outcome of reactions involving cyclopropyl substrates is a key objective.

Exploration of Undiscovered Bioactive Properties or Material Science Applications

The unique structural motif of this compound and its derivatives suggests a wide range of potential applications in medicinal chemistry and materials science. Derivatives of this compound have already shown promise as selective inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2) and phosphoinositide 3-kinase γ (PI3Kγ), which are implicated in cancer. acs.org Further research is needed to explore the full spectrum of its biological activities and to identify new therapeutic targets.

In the realm of materials science, the strained cyclopropane ring imparts unique reactivity that can be harnessed to create novel polymers and materials. chemicalbook.com Cyclopropyl carbinols can serve as precursors for the synthesis of various functionalized molecules, including dienes and naphthalenes, through catalyzed ring-opening reactions. researchgate.net The exploration of these compounds in the development of new electronic materials, polymer additives, and coatings is an active area of research. chemicalbook.com

Table 2: Potential Applications of this compound and its Derivatives

| Field | Application | Key Structural Feature |

| Medicinal Chemistry | Enzyme Inhibition (e.g., CDK2, PI3Kγ) | Chiral center, specific 3D conformation |

| Medicinal Chemistry | Antiviral Agents | Ability to act as a non-nucleoside reverse transcriptase inhibitor |

| Materials Science | Polymer Synthesis | Strained cyclopropane ring for ring-opening polymerization |

| Materials Science | Precursor for Dienes and Naphthalenes | Reactivity of the cyclopropyl carbinol motif |

| Agrochemicals | Intermediate for Pesticides | Versatile chemical handle for further functionalization |

Integration into Flow Chemistry and Automation for Scalable Synthesis

To meet the potential industrial demand for this compound and its derivatives, scalable and efficient synthesis methods are essential. Flow chemistry and automation offer significant advantages over traditional batch processes, including improved safety, better process control, and higher throughput. ucla.edu The integration of biocatalytic reactions, such as those using ketoreductases, into continuous-flow microreactor systems is a promising approach for the scalable production of chiral alcohols. researchgate.netnih.gov

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and processes. google.com By combining automated synthesis with high-throughput screening, researchers can rapidly evaluate a wide range of catalysts, ligands, and reaction conditions to identify the most efficient routes to this compound and its derivatives. researchgate.net This approach not only enhances the efficiency of research and development but also facilitates the transition from laboratory-scale synthesis to industrial production.

Q & A

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound derivatives?

- Assays :

- MTT/PrestoBlue : Test metabolic activity in HEK293 or HepG2 cells. Compare IC50 values with non-cyclopropyl analogs to isolate steric effects .

- ROS Detection : Use DCFH-DA probes to assess oxidative stress induction .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.